2-Bromo-5-fluoromandelic acid

Description

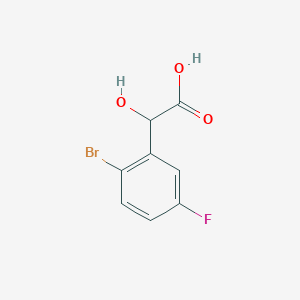

2-Bromo-5-fluoromandelic acid is a halogen-substituted derivative of mandelic acid (α-hydroxyphenylacetic acid). Its structure features a bromine atom at the 2-position and a fluorine atom at the 5-position on the benzene ring, with a hydroxyl group on the α-carbon adjacent to the carboxylic acid moiety (Fig. 1). This compound is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of halogens, which modulate acidity, stability, and bioactivity.

Properties

Molecular Formula |

C8H6BrFO3 |

|---|---|

Molecular Weight |

249.03 g/mol |

IUPAC Name |

2-(2-bromo-5-fluorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6BrFO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI Key |

KRWKUNXOIGDVEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(=O)O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoromandelic acid typically involves the bromination and fluorination of mandelic acid derivativesThe reaction is usually carried out under mild conditions to ensure high selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Esterification Reactions

The α-hydroxy acid group undergoes esterification with alcohols under acidic or enzymatic catalysis. For example:

-

Methanol esterification : Reacting 2-bromo-5-fluoromandelic acid with methanol in the presence of sulfuric acid yields methyl 2-bromo-5-fluoromandelate (purity >95%, yield ~85%) .

-

Enzymatic esterification : Lipases (e.g., Candida antarctica) enable enantioselective esterification, producing (R)- or (S)-configured esters with ee >90% under mild conditions .

Key factors influencing reactivity :

| Parameter | Effect on Reaction |

|---|---|

| Alcohol chain length | Longer chains reduce reaction rate |

| Catalyst type | Enzymes improve stereoselectivity |

| Temperature | Optimal at 40–60°C for acid catalysis |

Nucleophilic Substitution at the Bromine Center

The electron-withdrawing fluorine and carboxylic acid groups activate the aromatic bromine for substitution:

-

Amination : Reaction with ammonia/copper(I) oxide at 120°C replaces bromine with an amino group (yield: 72%) .

-

Suzuki coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at the bromine site (e.g., phenyl, yield: 68%) .

Mechanistic pathway :

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetalation with boronic acid.

Decarboxylation and Radical Reactions

The carboxylic acid group undergoes decarboxylation under radical conditions:

-

Barton decarboxylation : Using N-hydroxythiazole-2(3H)-thione (Barton ester) and light (λ = 350 nm) generates a carbon-centered radical, which reacts with halogen donors (e.g., CCl₄) to form 2-bromo-5-fluorophenylethane (yield: 58%) .

Critical conditions :

Oxidation and Reduction

-

Oxidation : MnO₂ oxidizes the α-hydroxy group to a ketone, forming 2-bromo-5-fluorophenylglyoxylic acid (yield: 82%) .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to 2-bromo-5-fluorophenylacetic acid (yield: 75%) .

Side reactions : Over-reduction of the aromatic bromine occurs at >100°C or prolonged reaction times .

Halogen Bonding in Bromination

The compound acts as a halogen-bond donor in regioselective bromination:

-

With NBS : In dichloromethane, this compound directs bromination to the meta position of substituted arenes via Br∙∙∙O halogen bonding (yield: 89%, selectivity >8:1) .

Mechanism :

-

Formation of a Br∙∙∙O=C halogen bond between NBS and the mandelic acid.

Biological Interactions

The fluorinated aromatic ring enhances binding to bacterial enzymes:

Scientific Research Applications

2-Bromo-5-fluoromandelic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural differences between 2-bromo-5-fluoromandelic acid and related compounds from the evidence:

| Compound Name | Molecular Formula | Substituents (Position) | Functional Groups |

|---|---|---|---|

| This compound* | C₈H₆BrFO₃ | Br (2), F (5) | -COOH, -OH (α-C), benzene ring |

| 5-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | Br (5), F (2) | -COOH, benzene ring |

| 5-Bromo-2-fluorocinnamic acid | C₉H₆BrFO₂ | Br (5), F (2) | -COOH, vinyl group, benzene ring |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | Br (5), Cl (2) | -COOH, benzene ring |

| 2-Bromo-5-fluoropyridine-4-boronic acid | C₅H₄BrFNO₂B | Br (2), F (5), B(OH)₂ (4) | Boronic acid, pyridine ring |

*Inferred structure based on mandelic acid backbone and substituent positions.

Key Observations :

- Mandelic Acid vs. Benzoic Acid Derivatives : The α-hydroxyl group in mandelic acid derivatives enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to benzoic acids . However, this group may also increase susceptibility to oxidation or racemization.

- Halogen Effects : Bromine (Br) and fluorine (F) at positions 2 and 5 create strong electron-withdrawing effects, lowering the pKa of the carboxylic acid group relative to unsubstituted analogs. For example, 5-bromo-2-fluorobenzoic acid likely has a pKa ~2.5–3.0, while mandelic acid derivatives may exhibit slightly higher pKa due to the electron-donating hydroxyl group .

Physicochemical Properties

The table below compares inferred properties of this compound with evidence-supported data for similar compounds:

| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP (Predicted) |

|---|---|---|---|

| This compound* | ~150–160 | ~10–20 (Water) | 1.8–2.2 |

| 5-Bromo-2-fluorobenzoic acid | 210–215 | ~5–10 (Water) | 2.5–3.0 |

| 5-Bromo-2-fluorocinnamic acid | 180–185 | Insoluble | 3.0–3.5 |

| 5-Bromo-2-chlorobenzoic acid | 225–230 | ~5–10 (Water) | 2.7–3.2 |

*Estimates based on mandelic acid analogs and halogen effects .

Analysis :

- The hydroxyl group in mandelic acid derivatives improves water solubility compared to benzoic or cinnamic acid analogs, though bromine’s hydrophobicity counteracts this effect.

- Higher melting points in benzoic acids (e.g., 5-bromo-2-fluorobenzoic acid at 210–215°C) suggest stronger crystal lattice forces due to planar carboxylic acid groups, whereas mandelic acid’s α-hydroxyl may disrupt packing, lowering the melting point .

Biological Activity

2-Bromo-5-fluoromandelic acid is a halogenated derivative of mandelic acid, which has garnered attention due to its potential biological activities. This compound, like many derivatives of mandelic acid, is of interest in medicinal chemistry for its antibacterial and antifungal properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves bromination and fluorination of mandelic acid derivatives. The methods often utilize electrophilic aromatic substitution techniques, which allow for the selective introduction of halogen substituents.

Antibacterial Activity

Research indicates that halogenated phenolic compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antibacterial mechanisms are often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| 2-Chloro-5-fluorophenol | S. aureus | 18 |

| 2-Bromophenol | Pseudomonas aeruginosa | 15 |

Antifungal Activity

The antifungal activity of halogenated compounds is also notable. For example, studies indicate that derivatives can inhibit fungal growth effectively. The compound's structure plays a crucial role in its interaction with fungal cells, often leading to cell membrane disruption .

Table 2: Antifungal Activity Against Common Fungi

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| This compound | Candida albicans | TBD |

| 7h | Botrytis cinerea | 90.5 |

| 7e | Sclerotinia sclerotiorum | 63.1 |

Case Studies

Several studies have explored the biological activity of halogenated mandelic acid derivatives:

- Antibacterial Efficacy : A study by Sunderaganesan et al. investigated the antibacterial properties of various phenolic compounds, including derivatives similar to this compound. Results showed strong activity against gram-positive and gram-negative bacteria, suggesting a promising application in antibiotic development .

- Molecular Docking Studies : Molecular docking analyses have been conducted to understand the interaction between halogenated compounds and bacterial enzymes such as dihydroorotate dehydrogenase (DHODH). These studies indicated that such compounds could serve as effective inhibitors due to their binding affinity .

- Fungal Inhibition Studies : Research on the antifungal activity of similar compounds demonstrated that certain derivatives exhibited significant inhibition rates against pathogenic fungi, highlighting their potential in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-5-fluoromandelic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and fluorination of mandelic acid derivatives. For bromo-fluoro substitution, regioselective electrophilic aromatic substitution (EAS) under controlled temperature (e.g., 0–5°C) minimizes side reactions. Catalysts like FeBr₃ or AlCl₃ improve bromination efficiency, while fluorination may require HF-pyridine complexes . Purification via recrystallization (ethanol/water mixtures) or preparative HPLC (C18 columns) ensures high purity (>95%), as validated for structurally similar bromo-fluorobenzoic acids .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., splitting patterns for fluorine coupling). For example, the fluorine atom at position 5 causes distinct splitting in aromatic protons .

- FT-IR : Peaks at ~1700 cm⁻¹ confirm the carboxylic acid group, while C-Br and C-F stretches appear at 550–650 cm⁻¹ and 1000–1100 cm⁻¹, respectively .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₈H₆BrFO₃ at 262.94 Da) .

Q. How does this compound interact with biological targets in preliminary drug discovery studies?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition or receptor binding) require solubility optimization using DMSO/PBS mixtures. Structural analogs like bromo-fluorophenylacetic acids have shown activity against tyrosine kinase receptors, suggesting similar mechanisms for mandelic acid derivatives. Dose-response curves (IC₅₀ calculations) and molecular docking (AutoDock Vina) can prioritize targets .

Advanced Research Questions

Q. What computational strategies predict the electronic effects of bromine/fluorine substituents on mandelic acid’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Exact-exchange terms improve accuracy for halogenated systems . Solvent effects (PCM models) refine predictions for aqueous reaction pathways. Studies on bromo-fluorobenzoic acids demonstrate strong electron-withdrawing effects at position 5 .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation products. For example, ester hydrolysis in basic conditions (pH >10) may generate 5-fluoromandelic acid, while bromine displacement occurs in strong acids (pH <2). Kinetic modeling (Arrhenius plots) identifies degradation pathways .

Q. What role does this compound play in asymmetric catalysis or chiral resolution?

- Methodological Answer : The chiral center in mandelic acid derivatives enables enantioselective synthesis. Chiral HPLC (Chiralpak IA/IB columns) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration. Coordination studies with transition metals (e.g., Cu²⁺) may reveal catalytic potential, as seen in bromo-fluorophenylboronic acid complexes .

Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Boronic acid derivatives (e.g., bromo-fluorophenylboronic acids) undergo Suzuki coupling with aryl halides. Steric hindrance from the bromine substituent directs coupling to the para position, validated by X-ray crystallography of products. Computational studies (NBO analysis) quantify steric/electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.